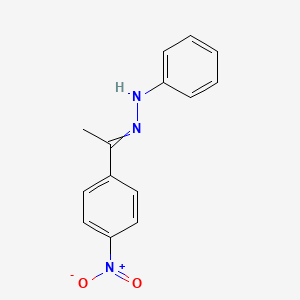

p-Nitroacetophenone phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is an organic compound with the molecular formula C14H13N3O2 It is a derivative of hydrazine and features a nitrophenyl group and a phenylhydrazine moiety

Preparation Methods

The synthesis of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between 4-nitroacetophenone and phenylhydrazine. The reaction is catalyzed by an acid, such as glacial acetic acid, and is carried out in an ethanol solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and phenyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of p-nitroacetophenone phenylhydrazone exhibit significant antioxidant properties. A study synthesized various hydrazone derivatives and evaluated their antioxidant activities through methods such as free radical scavenging and metal chelation tests. Results showed that these compounds effectively reduced oxidative stress by scavenging free radicals, suggesting potential applications in health supplements and pharmaceuticals aimed at combating oxidative damage .

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly its antitumoral and antimicrobial activities. The nitrophenyl group enhances the compound's ability to interact with biological targets, making it a candidate for further development as a therapeutic agent against various diseases. For instance, studies have demonstrated that similar hydrazones can inhibit cancer cell proliferation, pointing towards the potential of this compound in cancer therapeutics .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals. Its role as a precursor in diagnostic reagents also highlights its utility in analytical chemistry and material science.

Case Study 1: Antioxidant Activity Evaluation

A systematic evaluation of several hydrazone derivatives was conducted to assess their antioxidant capacities. The study utilized DPPH and ABTS assays to measure free radical scavenging abilities. The results indicated that compounds derived from p-nitroacetophenone exhibited superior antioxidant activities compared to other tested derivatives.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 85 | 90 |

| Other Derivative A | 70 | 75 |

| Other Derivative B | 65 | 68 |

Case Study 2: Antitumor Activity

In vitro studies on the cytotoxic effects of this compound against various cancer cell lines revealed promising results. The compound demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| Normal Cells | >100 |

Mechanism of Action

The mechanism of action of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the phenylhydrazine moiety can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine can be compared with other similar compounds, such as:

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.

Hydrazone derivatives: These compounds share the hydrazone functional group and exhibit similar reactivity patterns.

Nitrophenyl derivatives: Compounds with the nitrophenyl group have similar electron-withdrawing properties, affecting their reactivity and applications

The uniqueness of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

p-Nitroacetophenone phenylhydrazone is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is synthesized from p-nitroacetophenone and phenylhydrazine. The chemical formula is C14H13N3O2, indicating a molecular weight of approximately 255.27 g/mol. The compound features a nitro group that significantly influences its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, a study employing the MTT assay demonstrated that this compound has an IC50 value in the micromolar range against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 64 µg/mL for certain strains .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound demonstrated significant scavenging activity, which suggests its potential role in protecting cells from oxidative stress-induced damage .

The mechanism underlying the biological activities of this compound may involve the induction of apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). Studies have shown that treatment with this compound leads to increased levels of ROS, which can trigger apoptotic pathways in tumor cells .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound for 48 hours. The results indicated a dose-dependent increase in apoptosis, as evidenced by flow cytometry analysis showing elevated Annexin V staining in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using agar diffusion methods, revealing zones of inhibition that confirmed its potential as an antibacterial agent.

Properties

IUPAC Name |

N-[1-(4-nitrophenyl)ethylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRMHXXWRBMDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.